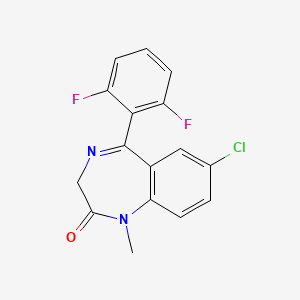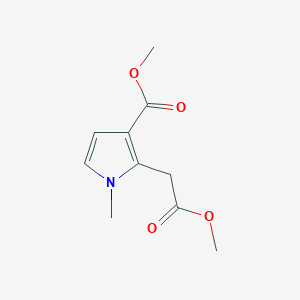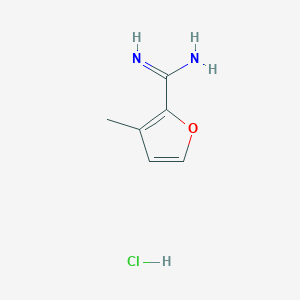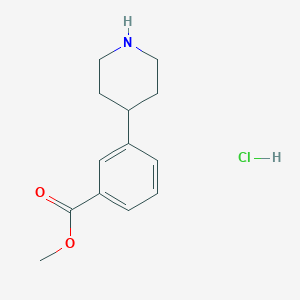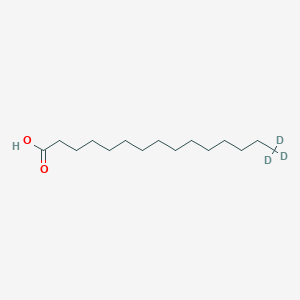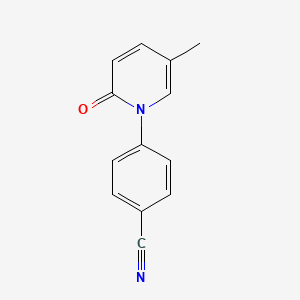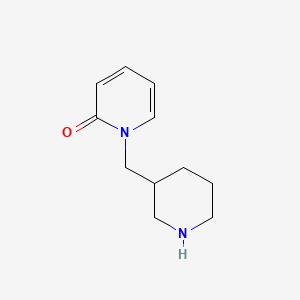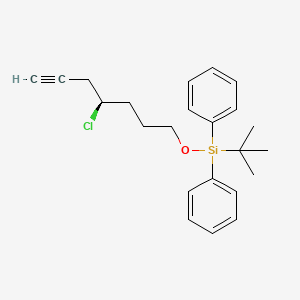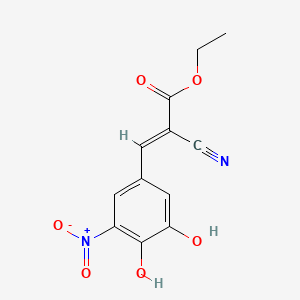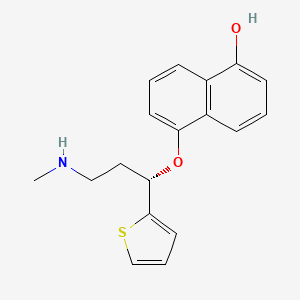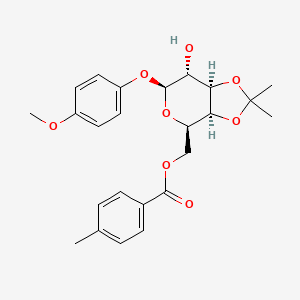![molecular formula C16H17NO B1419171 {3-[(2,3-二氢-1H-茚-2-基)氨基]苯基}甲醇 CAS No. 1157346-58-1](/img/structure/B1419171.png)
{3-[(2,3-二氢-1H-茚-2-基)氨基]苯基}甲醇
描述
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, also known as DIM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIM is a synthetic derivative of indole-3-carbinol (I3C), which is found in cruciferous vegetables such as broccoli and cauliflower. The purpose of
科学研究应用
Antibacterial Properties
The structural analogs of the compound, specifically halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives, have been synthesized and shown to possess potent antibacterial activities . These compounds have been tested against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris, showing broad-spectrum antibacterial activity.
Antifungal Applications
In addition to antibacterial properties, these derivatives also exhibit antifungal activities. They have been effective against fungal agents such as Aspergillus niger and Candida albicans, which are common causes of fungal infections in humans .
Anticancer Potential
Compounds with a 2,3-dihydro-1H-inden-1-one structure, which is closely related to the compound , have been noted for their anticancer activities. This suggests that “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” could be explored for its potential use in cancer research and therapy .
Anti-Inflammatory Effects
The indole derivatives, which share a similar structural motif with the compound, are known for their anti-inflammatory properties. This indicates a possible application in the development of new anti-inflammatory drugs .
Antioxidant Activity
The presence of the indenyl moiety in the compound’s structure is associated with antioxidant properties. This could be significant in the research of oxidative stress-related diseases .
Anti-Alzheimer’s Disease
Compounds containing the indenyl group have shown promise in the treatment of Alzheimer’s disease. This opens up a research avenue for “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” in neurodegenerative disease therapeutics .
Antiviral Uses
Indole derivatives have been reported to possess antiviral activities, including against influenza A and Coxsackie B4 virus. This suggests potential research applications for the compound in the study and treatment of viral infections .
Antimicrobial Resistance
With the global issue of antimicrobial resistance, there is a need for new synthetic organic compounds. The compound , due to its structural features, could be a candidate for the development of new antimicrobial agents to combat resistant strains .
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known actions of similar indole derivatives, it can be inferred that this compound likely interacts with its targets by binding to them, thereby influencing their function . This interaction can result in changes to the cellular processes controlled by these targets, leading to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, they have been associated with antiviral activity, suggesting an impact on viral replication pathways
Pharmacokinetics
A related compound, chf3381, has been studied, and its pharmacokinetics were described using a multicompartment model with time-dependent clearance . The estimated pharmacokinetic parameters were clearance (CL), volume of distribution (V), intercompartmental clearance (Q), peripheral volume of distribution (Vp), and absorption rate constant (ka) . These parameters could potentially provide insight into the pharmacokinetics of {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, but direct studies on this compound are needed for accurate information.
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, they have been linked to antiviral activity, indicating that they may interfere with viral replication at the molecular level .
Action Environment
For instance, aspects of the built environment, the social environment, the physico-chemical environment, and the lifestyle/food environment can all influence the risk of type 2 diabetes
属性
IUPAC Name |
[3-(2,3-dihydro-1H-inden-2-ylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-11-12-4-3-7-15(8-12)17-16-9-13-5-1-2-6-14(13)10-16/h1-8,16-18H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOADLZQKQDTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=CC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



